molecular formula C15H16N2O B14023580 2-Phenyl-2-(pyridin-2-yl)butanamide CAS No. 19395-43-8

2-Phenyl-2-(pyridin-2-yl)butanamide

Cat. No.: B14023580
CAS No.: 19395-43-8
M. Wt: 240.30 g/mol
InChI Key: DSPGXFVFVKDAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(pyridin-2-yl)butanamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of a phenyl group attached to an acetamide moiety The structure of this compound includes a phenyl group and a pyridin-2-yl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with phenylacetic acid in the presence of a base, such as potassium carbonate, to form the corresponding phenylacetic acid derivative. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Phenyl-2-(pyridin-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(pyridin-3-yl)butanamide: Similar structure but with the pyridine ring attached at the 3-position.

    2-Phenyl-2-(pyridin-4-yl)butanamide: Similar structure but with the pyridine ring attached at the 4-position.

    Phenylacetamide: Lacks the pyridine ring, making it less complex.

Uniqueness

2-Phenyl-2-(pyridin-2-yl)butanamide is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs.

Properties

CAS No.

19395-43-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenyl-2-pyridin-2-ylbutanamide

InChI

InChI=1S/C15H16N2O/c1-2-15(14(16)18,12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-11H,2H2,1H3,(H2,16,18)

InChI Key

DSPGXFVFVKDAKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.